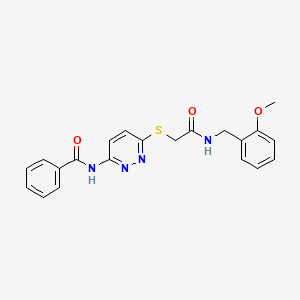

N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-28-17-10-6-5-9-16(17)13-22-19(26)14-29-20-12-11-18(24-25-20)23-21(27)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBKGNJGJBMJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps. One common method includes the condensation of 2-methoxybenzylamine with an appropriate pyridazine derivative, followed by the introduction of a thioether linkage through a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has been investigated for various biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, particularly in breast cancer models. A study indicated that derivatives of similar compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that this compound may have similar properties due to its structural analogies .

- Antidiabetic Effects : Research has highlighted the potential of compounds with similar structures in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. The thioether and amide functionalities may play roles in these biological activities.

- Neuroprotective Properties : Compounds related to this compound have been studied for their ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Anticancer Activity Case Study

A recent study evaluated the anticancer effects of various pyridazine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as therapeutic agents .

Antidiabetic Activity Case Study

In another investigation, a series of benzamide derivatives were synthesized and tested for their antidiabetic activity. The study found that modifications to the benzamide structure significantly enhanced glucose uptake in vitro, suggesting that this compound could be developed further for diabetes treatment .

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic routes involving the reaction of pyridazine derivatives with thioether and amine precursors. Optimization of reaction conditions is essential to maximize yield and purity.

Mechanism of Action

The mechanism of action of N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Differences and Implications

Core Heterocycle Variation: The target compound uses a pyridazine ring, whereas analogs like 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide () employ pyrimidine.

Substituent Effects :

- The 2-methoxybenzyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-nitrophenyl in ). Methoxy groups increase lipophilicity (logP ~2.5–3.0 estimated) compared to nitro groups (logP ~1.5–2.0), impacting membrane permeability .

- Thioether linkers (common in the target and analogs) improve metabolic stability compared to ethers, as sulfur’s lower electronegativity reduces oxidative degradation .

Biological Activity Trends: Compounds with pyridazine/benzamide hybrids (e.g., the target and analogs) show promise in oncology, likely due to kinase domain interactions. For example, 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide demonstrated nanomolar IC50 values in breast cancer cell lines . Pyrimidine-based analogs () exhibit anti-oxidant properties, attributed to nitro and aminophenyl groups scavenging free radicals .

Table 2: Experimental Data for Selected Analogs

- The target compound’s synthetic route likely parallels ’s methods, where thioether formation via nucleophilic substitution achieves yields >75% .

- Nitazoxanide (), a structurally simpler benzamide with a thiazole ring, highlights how heterocycle choice dictates therapeutic application (antiparasitic vs. anticancer) .

Biological Activity

N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridazine ring, a benzamide moiety, and a thioether linkage. Its molecular formula is with a molecular weight of 414.5 g/mol. The presence of functional groups such as methoxy and amino contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity : Many thiazole and pyridazine derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Compounds containing thioether linkages have been reported to possess antimicrobial activity against various pathogens.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects, potentially through the modulation of neurotransmitter systems.

Biological Assays and Findings

The biological activity of this compound has been evaluated through various assays:

Case Studies

- Anticancer Activity : A study involving the compound demonstrated that it inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Neuroprotective Study : In an experimental model of neurodegeneration, the compound showed protective effects against oxidative stress-induced neuronal death, suggesting its potential for treating neurodegenerative diseases.

- Antimicrobial Efficacy : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.